molecular formula C12H23NO3 B3098399 tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate CAS No. 1335042-18-6

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Cat. No. B3098399
CAS RN: 1335042-18-6
M. Wt: 229.32 g/mol
InChI Key: PXSPQTFERASGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate” is a chemical compound with the molecular formula C12H23NO3 . It is also known as Boc-NH-5-methylhexanal .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO3/c1-12(2,3)9-10(7-8-15)14-11(16)17-13(4,5)6/h8,10H,7,9H2,1-6H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.32 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Decomposition and Environmental Remediation

The decomposition of MTBE, a compound closely related to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate due to its tert-butyl group, has been extensively studied due to its environmental persistence and contamination issues. Hsieh et al. (2011) explored the application of a cold plasma reactor for the decomposition of MTBE by adding hydrogen, demonstrating the feasibility of utilizing radio frequency plasma for effective decomposition and conversion of MTBE into less harmful substances (Hsieh et al., 2011).

Biodegradation Pathways

Research into the biodegradation of MTBE under both aerobic and anaerobic conditions reveals the complexity of microbial degradation pathways. Fiorenza and Rifai (2003) provided a comprehensive review of the biotransformation and complete mineralization of MTBE in environmental samples and enrichment cultures, highlighting the metabolic intermediates involved and identifying specific enzymes responsible for MTBE degradation. This study underscores the potential of biological methods for MTBE remediation (Fiorenza & Rifai, 2003).

Environmental Behavior and Fate

Squillace et al. (1997) conducted a review on the environmental behavior and fate of MTBE, addressing its high solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. This work contributes to understanding the challenges associated with MTBE contamination in aquatic environments (Squillace et al., 1997).

Membrane Separation Techniques

The application of polymer membranes for the purification of fuel oxygenated additives, such as MTBE, through pervaporation is discussed by Pulyalina et al. (2020). This study evaluates the efficiency of various polymer membranes in separating azeotropic methanol/MTBE mixtures, highlighting the potential of mixed matrix membranes for improving MTBE separation processes (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h7,9-10H,6,8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPQTFERASGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148204
Record name Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1335042-18-6
Record name Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-methyl-1-(2-oxoethyl)butyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 5
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 6
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.